Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate
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Overview
Description
Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is a complex organic compound that features a pyridine ring, a pyrrolidinone moiety, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the alkylation of pyridin-2-ylmethyl alcohols with ketones via a base-promoted C-alkylation reaction . This approach is efficient and environmentally benign, providing high yields and broad functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: The major product is pyridin-2-yl-methanone.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate involves its interaction with molecular targets through its functional groups. The pyridine and pyrrolidinone moieties can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanone: A simpler compound with similar functional groups.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridine ring and have similar synthetic routes.
Imidazole Containing Compounds: These compounds have similar applications in medicinal chemistry.
Uniqueness
Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological molecules, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16-5-3-9-21(16)15-10-13(6-8-19-15)11-20-17(23)24-12-14-4-1-2-7-18-14/h1-2,4,6-8,10H,3,5,9,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOMLQJBRVGILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)OCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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